molecular formula C15H15N3O B14422097 2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 86969-16-6

2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14422097
CAS No.: 86969-16-6
M. Wt: 253.30 g/mol
InChI Key: XDNMOSKCKIRVOO-UHFFFAOYSA-N
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Description

2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-phenyl-1H-pyrazole with an appropriate β-diketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit CDKs, which are crucial for cell cycle regulation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The binding involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a promising candidate for anticancer drug development .

Properties

CAS No.

86969-16-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-phenyl-4-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H15N3O/c1-11(2)17-9-8-15(19)18-14(17)10-13(16-18)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

XDNMOSKCKIRVOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=O)N2C1=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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